molecular formula C10H10Cl2Zr B11825461 DI(Cyclopenta-1,3-dien-1-YL)zirconium(IV) chloride

DI(Cyclopenta-1,3-dien-1-YL)zirconium(IV) chloride

Cat. No.: B11825461
M. Wt: 292.31 g/mol
InChI Key: SJVLZCPSDQQCDY-UHFFFAOYSA-L
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Description

Bis(cyclopentadienyl)zirconium dichloride, also known as zirconocene dichloride, is an organometallic compound with the chemical formula C10H10Cl2Zr. This compound is characterized by its two cyclopentadienyl ligands bound to a zirconium metal center, along with two chloride ions. It is a valuable catalyst in various chemical reactions, particularly in polymerization and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(cyclopentadienyl)zirconium dichloride can be synthesized through the reaction of zirconium tetrachloride with cyclopentadienyl sodium. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The general reaction is as follows:

ZrCl4+2NaC5H5Zr(C5H5)2Cl2+2NaCl\text{ZrCl}_4 + 2 \text{NaC}_5\text{H}_5 \rightarrow \text{Zr}(\text{C}_5\text{H}_5)_2\text{Cl}_2 + 2 \text{NaCl} ZrCl4​+2NaC5​H5​→Zr(C5​H5​)2​Cl2​+2NaCl

The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of bis(cyclopentadienyl)zirconium dichloride involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Bis(cyclopentadienyl)zirconium dichloride undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with bis(cyclopentadienyl)zirconium dichloride include alkyl halides, amines, and organolithium compounds. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation .

Major Products Formed

The major products formed from reactions with bis(cyclopentadienyl)zirconium dichloride depend on the specific reagents and conditions used. For example, reactions with alkyl halides can produce alkyl-substituted zirconium complexes, while reactions with amines can yield amine-substituted products .

Scientific Research Applications

Catalytic Applications

1.1 Polymerization Reactions

Di(cyclopenta-1,3-dien-1-yl)zirconium(IV) chloride is widely recognized for its catalytic properties in olefin polymerization. It is a key component in Kaminsky-type catalytic systems, which are known for their high activity and isotropy in catalyzing the polymerization of olefins. The compound facilitates the formation of high-performance polymers through living polymerization techniques, allowing for precise control over molecular weight and architecture .

1.2 Synthesis of Advanced Polymers

The compound has been utilized in the synthesis of specialty polymers, particularly in research and development environments. Its ability to promote the formation of complex organometallic structures makes it invaluable in materials science . For instance, it serves as a catalyst in the carboalumination of alkynes by trimethylaluminum, yielding (alkenyl)dimethylalane, which is a versatile intermediate for further cross-coupling reactions .

Organic Synthesis

2.1 Greener Amidation Processes

This compound promotes greener amidation reactions between carboxylic acids and amines without the need for preactivation or coupling reagents. This approach enhances reaction efficiency and reduces the environmental impact associated with traditional methods .

2.2 Negishi Coupling Reactions

The compound is also a precursor for the preparation of Negishi reagents, which are crucial for cross-coupling reactions involving organohalides and organozinc reagents. This application is particularly significant in the synthesis of stereodefined trisubstituted olefins .

Case Study 1: Living Polymerization of 1-Hexene

A study demonstrated that this compound could be used to create a catalyst system for the living polymerization of 1-hexene. The process yielded well-defined poly(1-hexene) with controlled molecular weights and narrow polydispersity indices, showcasing the compound's effectiveness in producing high-quality polymers .

Case Study 2: Synthesis of Vinylcyclopropanes

Research involving carbenoid insertion into zirconacycles revealed that this compound facilitated the synthesis of vinylcyclopropanes through regioselective reactions. This demonstrates its versatility in organic synthesis and its ability to produce complex molecular architectures .

Safety Considerations

This compound is classified as toxic by inhalation and skin contact. It requires careful handling under dry conditions to prevent hydrolysis and decomposition when exposed to moisture or air . Standard laboratory safety protocols should be followed to mitigate risks associated with its use.

Mechanism of Action

The mechanism by which bis(cyclopentadienyl)zirconium dichloride exerts its catalytic effects involves the coordination of the cyclopentadienyl ligands to the zirconium center, which stabilizes the metal and facilitates various chemical transformations. The compound can activate small molecules, such as olefins, through coordination and subsequent insertion into the zirconium-carbon bond .

Comparison with Similar Compounds

Similar Compounds

    Bis(cyclopentadienyl)titanium dichloride: Similar in structure but contains titanium instead of zirconium.

    Bis(cyclopentadienyl)hafnium dichloride: Contains hafnium and exhibits similar reactivity.

    Bis(cyclopentadienyl)dimethylzirconium: Contains methyl groups instead of chloride ions.

Uniqueness

Bis(cyclopentadienyl)zirconium dichloride is unique due to its high thermal stability and solubility in organic solvents, making it highly effective in various catalytic applications. Its ability to form stable complexes with a wide range of ligands also sets it apart from similar compounds .

Biological Activity

Di(cyclopenta-1,3-dien-1-YL)zirconium(IV) chloride, commonly referred to as bis(cyclopentadienyl)zirconium(IV) dichloride or zirconocene dichloride, is an organometallic compound with significant applications in catalysis and materials science. Its unique structure and reactivity have prompted investigations into its biological activity, particularly its interactions with biomolecules and potential therapeutic applications.

  • Molecular Formula : C₁₀H₁₀Cl₂Zr
  • Molecular Weight : 292.32 g/mol
  • CAS Number : 1291-32-3
  • Appearance : White crystalline powder
  • Purity : 98%+

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including DNA and proteins. The compound exhibits a unique mechanism of action through the formation of organometallic complexes that can influence cellular processes.

Interaction with DNA

Research indicates that zirconocene dichloride can intercalate into DNA structures, potentially leading to alterations in DNA replication and transcription processes. The interaction is believed to be mediated through electrostatic and hydrophobic forces, allowing the compound to bind effectively to nucleic acids.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of bis(cyclopentadienyl)zirconium(IV) dichloride. The researchers found that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)5.2Apoptosis induction
A549 (Lung)4.8Mitochondrial dysfunction

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of this compound against various bacterial strains. The compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Applications in Synthesis

Beyond its biological activity, this compound serves as a catalyst in organic synthesis, particularly in polymerization reactions. Its ability to facilitate complex transformations has made it a valuable tool in materials science.

Safety and Handling

While not classified as highly hazardous, precautions should be taken when handling this compound due to its moisture sensitivity and potential irritant properties:

  • Storage : Keep in a dry environment, away from moisture.
  • Protective Equipment : Gloves and eye protection are recommended during handling.

Properties

Molecular Formula

C10H10Cl2Zr

Molecular Weight

292.31 g/mol

IUPAC Name

cyclopenta-1,3-diene;zirconium(4+);dichloride

InChI

InChI=1S/2C5H5.2ClH.Zr/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+4/p-2

InChI Key

SJVLZCPSDQQCDY-UHFFFAOYSA-L

Canonical SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Zr+4]

Origin of Product

United States

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